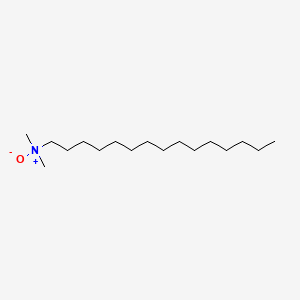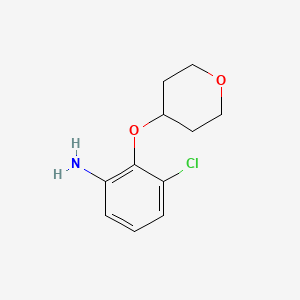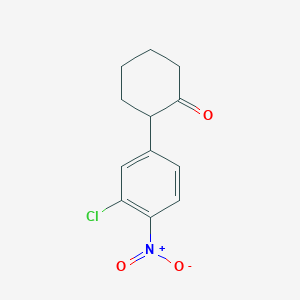
6-Methylthioguanosine-5'-triphosphate sodium salt-10 mM aqueous solution
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylthioguanosine-5’-triphosphate sodium salt-10 mM aqueous solution is a synthetic, modified ribonucleoside. It is known for its role as an activator of the antiviral response and has been shown to inhibit the replication of both DNA and RNA viruses in vitro .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthioguanosine-5’-triphosphate involves the phosphorylation of 6-Methylthioguanosine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 6-Methylthioguanosine-5’-triphosphate sodium salt involves large-scale phosphorylation reactions followed by purification using ion exchange chromatography. The compound is then converted to its sodium salt form and dissolved in water to achieve a 10 mM concentration .
Types of Reactions:
Oxidation: 6-Methylthioguanosine-5’-triphosphate can undergo oxidation reactions, although these are less common due to the stability of the thioguanosine moiety.
Reduction: Reduction reactions are also rare for this compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous solution.
Substitution: Nucleophiles such as hydroxide ions (OH-) in basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 6-Methylthioguanosine.
Reduction: Reduced forms of the compound.
Substitution: Substituted phosphates and thioguanosine derivatives.
Applications De Recherche Scientifique
6-Methylthioguanosine-5’-triphosphate sodium salt is widely used in scientific research due to its antiviral properties. It is utilized in studies involving the inhibition of viral replication, particularly for DNA and RNA viruses. Additionally, it is used in biochemical assays to study the activation of antiviral responses and the mechanisms of viral inhibition .
In the field of medicine, this compound is explored for its potential therapeutic applications in treating viral infections. It is also used in molecular biology research to understand the interactions between modified ribonucleosides and viral enzymes .
Mécanisme D'action
The mechanism of action of 6-Methylthioguanosine-5’-triphosphate involves its incorporation into viral RNA, leading to the inhibition of viral replication. The compound targets viral RNA polymerases, thereby preventing the synthesis of viral RNA. This action disrupts the viral life cycle and inhibits the proliferation of the virus .
Comparaison Avec Des Composés Similaires
Guanosine 5’-triphosphate sodium salt hydrate: Similar in structure but lacks the methylthio group, making it less effective in antiviral applications.
6-Thioguanosine 5’-triphosphate: Shares the thioguanosine moiety but differs in the presence of the methyl group, which enhances the antiviral properties of 6-Methylthioguanosine-5’-triphosphate.
Uniqueness: 6-Methylthioguanosine-5’-triphosphate sodium salt is unique due to its enhanced antiviral activity, attributed to the presence of the methylthio group. This modification increases its efficacy in inhibiting viral replication compared to other similar compounds .
Propriétés
Formule moléculaire |
C11H18N5O13P3S |
|---|---|
Poids moléculaire |
553.28 g/mol |
Nom IUPAC |
[[5-(2-amino-6-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O13P3S/c1-33-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21) |
Clé InChI |
OEADSCLLOMTXGV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)



![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)

![2-{[(Benzyloxy)carbonyl]amino}-5,5-dimethylhexanoic acid](/img/structure/B12085072.png)

![1,4,5,6-Tetrahydropyrrolo[1,2-B]pyrazol-2-one](/img/structure/B12085084.png)
![alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S)-3-methyl-1-[[(2R)-2-methyl-2-oxiranyl]carbonyl]butyl]-D-Phenylalaninamide](/img/structure/B12085092.png)

![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
